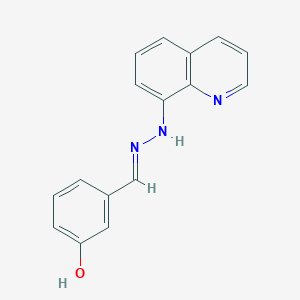

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

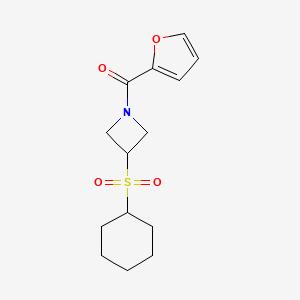

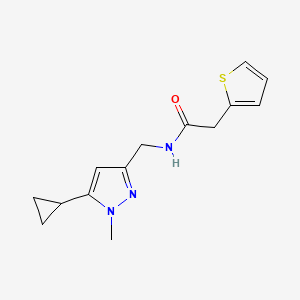

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is a research chemical with the molecular formula C16H13N3O and a molecular weight of 263.3 .

Synthesis Analysis

The synthesis of hydrazones, such as 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, can be achieved by combining suitable aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is represented by the formula C16H13N3O .Chemical Reactions Analysis

The synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and crystal structure of related Schiff base compounds have been extensively studied. For example, Li Jia-ming (2009) synthesized a compound similar to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, which was characterized using techniques like NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis (Li Jia-ming, 2009).

Antimicrobial and Antibacterial Applications

- Some derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone exhibit antimicrobial and antibacterial properties. For instance, S. Faizi et al. (1997) reported that certain derivatives showed activity against a variety of Gram-positive and Gram-negative bacteria (S. Faizi et al., 1997).

- Adaboina Srilekha et al. (2022) synthesized derivatives and tested them for antibacterial and anti-inflammatory activities, indicating potential pharmaceutical applications (Adaboina Srilekha et al., 2022).

Chemical Stability and Cytotoxic Properties

- Quinoline-3-carbaldehyde hydrazones, which are structurally related to 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, have been synthesized and analyzed for their chemical stability and cytotoxic properties. Martyna Korcz et al. (2018) found that some of these compounds exhibited pronounced cancer cell growth inhibitory effects, suggesting potential in cancer research (Martyna Korcz et al., 2018).

Application in Dye Chemistry

- Derivatives of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone have been used in the synthesis of dyes. For example, E. M. Rufchahi and A. Gilani (2012) explored the synthesis of novel azo dyes derived from related compounds for potential applications in dye chemistry (E. M. Rufchahi and A. Gilani, 2012).

Fluorescent Sensor Development

- Jing-can Qin and Zheng-yin Yang (2015) designed and synthesized a novel fluorescent sensor based on a quinoline derivative for detecting aluminum ions in solution, demonstrating the utility of these compounds in sensor development (Jing-can Qin and Zheng-yin Yang, 2015).

Synthesis of Quinolines

- The synthesis of quinolines, a key aspect of 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone, has been explored through various methods. A. S. Plaskon et al. (2008) described a procedure for synthesizing 3-(2-hydroxybenzoyl)quinolines, highlighting the versatility of these compounds (A. S. Plaskon et al., 2008).

Propriétés

IUPAC Name |

3-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19-20H/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWAXTKQEOEKLZ-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)

![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)